molecular formula C13H11F2N3O3S B2367944 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941985-57-5

2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2367944
CAS No.: 941985-57-5
M. Wt: 327.31
InChI Key: WRUVSGQJNPKURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-57-5) is a high-purity small molecule research chemical with the molecular formula C13H11F2N3O3S and a molecular weight of 327.31 g/mol . This compound features a 1,3,4-oxadiazole core, a privileged structure in medicinal chemistry known for its versatile biological activities and presence in pharmacologically active compounds. The molecular structure incorporates a 2,6-difluorobenzamide moiety linked to a methylthio-oxadiazole system with a 2-oxopropylthio functional group, creating a multifunctional scaffold suitable for various research applications . Researchers investigating histone deacetylase (HDAC) inhibition may find this compound particularly valuable, as 1,3,4-oxadiazole derivatives have demonstrated significant potential as HDAC6 inhibitors with applications in cancer research, neurological diseases, and metabolic disorders . The presence of the fluorine atoms enhances metabolic stability and membrane permeability, making this compound suitable for pharmaceutical development and structure-activity relationship studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols and consult the available safety data sheet before use. For complete product specifications, including purity documentation and handling instructions, please contact our technical support team.

Properties

IUPAC Name

2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O3S/c1-7(19)6-22-13-18-17-10(21-13)5-16-12(20)11-8(14)3-2-4-9(11)15/h2-4H,5-6H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUVSGQJNPKURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

1,3,4-Oxadiazoles are typically synthesized via cyclodehydration of diacylhydrazides or through oxidative cyclization of thiosemicarbazides. A robust method involves reacting a nitrile derivative with hydroxylamine to form an N-hydroxyimidamide intermediate, followed by acylation and cyclization. For example, benzonitriles undergo conversion to N-hydroxybenzimidamides using hydroxylamine hydrochloride, which are then acylated with chloroacetyl chloride and cyclized in the presence of phosphoryl chloride (POCl₃) to yield 3-chloromethyl-1,2,4-oxadiazoles. This approach, detailed in Scheme 2 of MDPI’s reported procedures, achieves cyclization efficiencies exceeding 80%.

Coupling of Benzamide and Oxadiazole-Thioether Moieties

The final step involves alkylation of the benzamide’s hydroxyl or amine group with a chloromethyl-oxadiazole derivative. In a representative procedure, 2,6-difluoro-3-hydroxybenzamide reacts with 3-chloromethyl-5-((2-oxopropyl)thio)-1,3,4-oxadiazole in the presence of potassium carbonate and sodium iodide. The reaction proceeds at 35°C for 3 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography. Nuclear magnetic resonance (NMR) data for analogous compounds confirm successful coupling, with characteristic shifts for methylene protons adjacent to the oxadiazole ring (δ 4.68 ppm) and the benzamide aromatic protons (δ 7.12–7.40 ppm).

Optimization and Challenges

Key challenges in the synthesis include:

  • Stability of the Thioether Linkage : The 2-oxopropyl group’s ketone functionality may undergo undesired side reactions under strongly acidic or basic conditions. Maintaining neutral pH during coupling steps is critical.
  • Regioselectivity in Oxadiazole Formation : Competing pathways during cyclization can yield 1,2,4-oxadiazole isomers. Using electron-deficient nitriles and controlled stoichiometry of POCl₃ mitigates this issue.
  • Purification Complexity : The final compound’s polar nature necessitates advanced chromatographic techniques or recrystallization from ethanol/water mixtures.

Spectroscopic Characterization

Successful synthesis is validated through spectroscopic analysis:

  • ¹H NMR : Aromatic protons of the benzamide appear as multiplets between δ 6.90–7.40 ppm, while the oxadiazole’s methylene group resonates as a singlet near δ 5.72 ppm. The 2-oxopropyl group’s methylene protons (adjacent to sulfur) appear at δ 3.10–3.30 ppm, and the ketone carbonyl is observed at δ 2.20 ppm.
  • Mass Spectrometry : Electrospray ionization (ESI) typically shows a molecular ion peak at m/z 356.27 [M + H]⁺ for related structures, with fragmentation patterns confirming the oxadiazole and thioether subunits.

Industrial and Environmental Considerations

The patent-derived hydrolysis method for 2,6-difluorobenzamide offers scalability and reduced environmental impact, as it avoids halogenated solvents and minimizes salt waste. In contrast, laboratory routes using POCl₃ require careful handling due to its corrosive nature, though recent advances propose replacing it with polymer-supported reagents for safer operations.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibit significant anticancer properties. Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells by modulating various signaling pathways. For example, compounds with oxadiazole rings have been reported to inhibit the proliferation of breast cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Research has demonstrated that derivatives containing this structure can effectively inhibit bacterial growth. In vitro studies have shown that such compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the benzamide group may enhance interactions with inflammatory mediators, potentially leading to reduced production of pro-inflammatory cytokines. This suggests that this compound could be explored for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated a series of oxadiazole derivatives for their anticancer activities against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. The study concluded that modifications to the oxadiazole ring significantly influenced the anticancer activity .

Case Study 2: Antimicrobial Screening

In a screening study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested them against a panel of bacterial strains. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights the potential of these compounds as new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeIC50/MIC Values
Oxadiazole derivative AAnticancer10 µM (breast cancer)
Oxadiazole derivative BAntimicrobial8 µg/mL (E. coli)
Benzamide derivative CAnti-inflammatoryNot specified

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The compound shares structural homology with other 1,3,4-oxadiazole derivatives, such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) . These analogs were identified as antifungal agents targeting Candida albicans thioredoxin reductase (Trr1) .

Compound Core Structure Key Substituents Reported Activity Molecular Weight (g/mol)
Target Compound Benzamide + 1,3,4-oxadiazole 2,6-Difluorophenyl, (2-oxopropyl)thio Hypothesized antifungal (structural inference) ~425.4 (calculated)
LMM5 Benzamide + 1,3,4-oxadiazole 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl Antifungal (MIC: 4 µg/mL vs. C. albicans) 535.6
LMM11 Benzamide + 1,3,4-oxadiazole Furan-2-yl, cyclohexyl(ethyl)sulfamoyl Antifungal (MIC: 8 µg/mL vs. C. albicans) 521.6

Key Differences and Implications:

Fluorination: The 2,6-difluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like LMM5 and LMM11.

Substituent Effects :

  • LMM5’s 4-methoxyphenylmethyl group contributes to π-π stacking interactions with Trr1, critical for antifungal activity. The target compound’s (2-oxopropyl)thio group introduces a reactive ketone, which may confer unique binding or redox-modulating properties.
  • LMM11’s furan-2-yl substituent enhances solubility but reduces steric bulk compared to the target compound’s thioether-linked oxadiazole.

Enzyme Inhibition: LMM5 and LMM11 inhibit Trr1 at IC₅₀ values of 1.2 µM and 2.5 µM, respectively.

Functional Group Analysis

  • Thioether vs. Sulfamoyl Groups: The (2-oxopropyl)thio group in the target compound differs from the sulfamoyl groups in LMM5 and LMM11. Sulfamoyl moieties are known for strong hydrogen-bonding interactions with enzymes, while thioethers may participate in hydrophobic or covalent interactions.
  • Oxadiazole Ring : All three compounds retain the 1,3,4-oxadiazole core, which is associated with electron-deficient aromaticity and resistance to metabolic degradation.

Biological Activity

The compound 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a novel benzamide derivative that incorporates a 1,3,4-oxadiazole moiety. This structural feature is often associated with various biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound through a synthesis of available research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Benzamide Formation : The oxadiazole derivative is then reacted with a difluorobenzoyl chloride to yield the final product.

These synthetic routes are crucial as they determine the purity and yield of the compound, which can significantly affect its biological activity.

Antifungal Activity

Research has shown that compounds containing oxadiazole moieties exhibit significant antifungal properties. For instance:

  • In a study evaluating a series of benzamide derivatives, several compounds demonstrated high inhibition rates against Pyricularia oryzae, with some derivatives achieving inhibition rates exceeding 77% at concentrations of 500 mg/L .

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have been well-documented. In particular:

  • A library of 1,2,5-oxadiazole derivatives was tested against human cancer cell lines (HCT-116 and HeLa) using the MTT assay. Some derivatives exhibited significant cytotoxicity and were found to inhibit topoisomerase I activity, suggesting potential as anticancer agents .

Case Study 1: Antifungal Efficacy

In a comparative study involving various oxadiazole derivatives:

CompoundInhibition Rate (%)
14a21.4
14b26.5
14c32.4
14d44.1
14h 77.8

The compound 14h , which shares structural similarities with our target compound, exhibited the highest antifungal activity against Pyricularia oryzae .

Case Study 2: Antiproliferative Activity

In another study focusing on oxadiazole derivatives:

CompoundCell LineIC50 (µM)
10aHCT-1165.4
10bHeLa7.2
Target Compound Various Tumor LinesTBD

This study indicated that modifications in the oxadiazole structure could enhance cytotoxicity against specific cancer cell lines .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. For example:

  • The zebrafish embryo toxicity test revealed an LC50 value for similar compounds at approximately 14 mg/L, indicating moderate toxicity levels that warrant further investigation for potential therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.